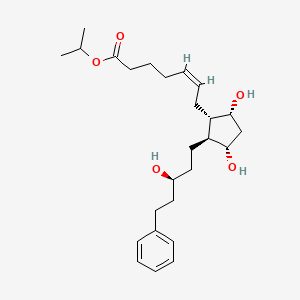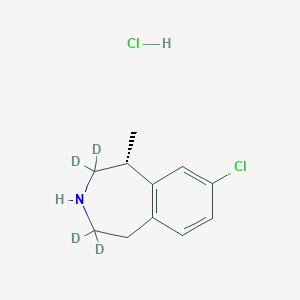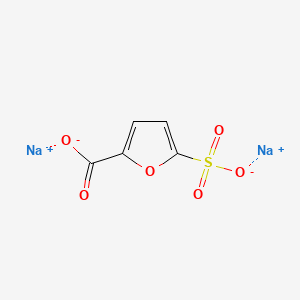![molecular formula C16H25NO6S B13846525 2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)
2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane involves multiple steps, including the formation of phenoxy and sulfonamido groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonamido group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formyl-2-methoxy-phenoxy)acetamide
- 2-(4-Formyl-2-methoxy-phenyl)acetic acid
- 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
Uniqueness
2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane is unique due to the presence of both formyl and sulfonamido groups, which provide distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H25NO6S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[2-formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane |
InChI |
InChI=1S/C15H21NO6S.CH4/c1-3-4-5-6-14(15(18)19)22-13-8-7-12(9-11(13)10-17)16-23(2,20)21;/h7-10,14,16H,3-6H2,1-2H3,(H,18,19);1H4 |
InChI Key |
YMFFWJLNAYUYQO-UHFFFAOYSA-N |
Canonical SMILES |
C.CCCCCC(C(=O)O)OC1=C(C=C(C=C1)NS(=O)(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)

![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)


![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)



